N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes a brominated aromatic ring and a sulfonamide group
Preparation Methods
The synthesis of N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation of 5-bromo-2-methylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other similar compounds, such as:
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide: The presence of a phenylmethoxy group introduces additional steric and electronic effects, influencing its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C15H15BrN2O2S |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-9-14(16)6-5-12(13)2/h3-10,18H,1-2H3/b17-10+ |
InChI Key |
DYCAEVCTUKHAIT-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)C |
Origin of Product |
United States |
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